Cas no 2034376-64-0 (1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea)

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea structure
2034376-64-0 structure
Product name:1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
CAS No:2034376-64-0
MF:C20H22N4O3S
MW:398.478682994843
CID:5333864

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
    • 1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea
    • 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
    • Inchi: 1S/C20H22N4O3S/c1-13-19(16-5-8-28-11-16)14(2)24(23-13)7-6-21-20(25)22-10-15-3-4-17-18(9-15)27-12-26-17/h3-5,8-9,11H,6-7,10,12H2,1-2H3,(H2,21,22,25)
    • InChI Key: XRKLNKLJVTVOAS-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C1C(C)=NN(CCNC(NCC2=CC=C3C(=C2)OCO3)=O)C=1C

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 6
  • Complexity: 540
  • XLogP3: 2.7
  • Topological Polar Surface Area: 106

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6525-6593-75mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
75mg
$208.0 2023-09-08
Life Chemicals
F6525-6593-2μmol
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
2μmol
$57.0 2023-09-08
Life Chemicals
F6525-6593-10mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
10mg
$79.0 2023-09-08
Life Chemicals
F6525-6593-20mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
20mg
$99.0 2023-09-08
Life Chemicals
F6525-6593-3mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
3mg
$63.0 2023-09-08
Life Chemicals
F6525-6593-1mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
1mg
$54.0 2023-09-08
Life Chemicals
F6525-6593-5mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
5mg
$69.0 2023-09-08
Life Chemicals
F6525-6593-5μmol
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6525-6593-2mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
2mg
$59.0 2023-09-08
Life Chemicals
F6525-6593-40mg
1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea
2034376-64-0
40mg
$140.0 2023-09-08

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea Related Literature

Additional information on 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea

1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea: A Comprehensive Overview

The compound 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl]ethyl}urea (CAS No. 2034376640) is a highly specialized organic molecule with significant potential in the fields of pharmacology and material science. This compound is characterized by its complex structure, which includes a benzodioxole moiety, a thiophene ring, and a urea functional group. The combination of these structural elements contributes to its unique chemical properties and biological activity.

Recent studies have highlighted the importance of benzodioxole derivatives in drug discovery. The benzodioxole moiety in this compound is known for its ability to enhance the stability and bioavailability of molecules. Additionally, the presence of the thiophene ring introduces electronic versatility, making the compound suitable for various applications in medicinal chemistry. The urea group, on the other hand, is a well-known bioisostere that can mimic the activity of amides or esters, further expanding the compound's potential uses.

One of the most intriguing aspects of this compound is its biological activity. Research has shown that it exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. For instance, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This finding underscores its potential as a lead compound for developing treatments targeting cognitive disorders.

The synthesis of this compound involves a multi-step process that combines advanced organic chemistry techniques. The key steps include the preparation of the benzodioxole derivative through oxidative coupling and the construction of the thiophene-containing pyrazole ring via cyclization reactions. The final step involves coupling these intermediates with a urea moiety to form the complete structure. This synthesis pathway highlights the importance of precise control over reaction conditions to ensure high yields and purity.

In terms of application, this compound has shown promise in both therapeutic and diagnostic contexts. Its ability to interact with biological targets makes it a valuable tool in drug design. Furthermore, its structural complexity provides opportunities for further modification, enabling researchers to explore its potential in other therapeutic areas such as cancer or inflammation.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided detailed insights into its molecular structure and conformational dynamics. Additionally, computational modeling has been employed to predict its binding affinity to various protein targets, further aiding in its characterization.

In conclusion, 1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-{2-[3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yll}ethyl}urea represents a significant advancement in organic chemistry and pharmacology. Its unique structure, coupled with its promising biological activity, positions it as a valuable asset in drug discovery and development efforts.

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